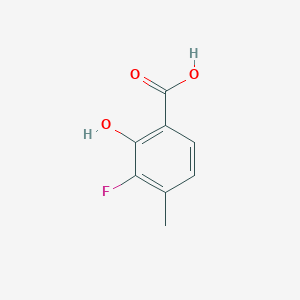
3-Fluoro-2-hydroxy-4-methylbenzoic acid
Übersicht
Beschreibung
3-Fluoro-2-hydroxy-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1. Intermediate in Organic Synthesis
3-Fluoro-2-hydroxy-4-methylbenzoic acid serves as a crucial intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Its unique functional groups allow it to participate in multiple chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
- Reduction : The carboxylic acid can be reduced to yield alcohols.
- Substitution Reactions : The fluorine atom can be replaced with other functional groups through nucleophilic substitution.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, CrO3 | This compound |
| Reduction | Sodium borohydride, LiAlH4 | 3-Fluoro-2-hydroxy-4-methylbenzyl alcohol |
| Substitution | Amines, thiols | Various substituted derivatives |
Biological Applications
2. Potential Therapeutic Properties
Research indicates that this compound exhibits promising biological activities. Its structural features enhance its binding affinity and selectivity for specific molecular targets, including enzymes and receptors. Key areas of investigation include:
- Anti-inflammatory Activity : Studies suggest that the compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Antimicrobial Properties : Preliminary in vitro studies have shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
Industrial Applications
3. Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals that require specific properties derived from its unique structure. This includes:
- Manufacturing of Polymers : Its reactivity allows for incorporation into polymer matrices.
- Development of Agrochemicals : The compound's properties may enhance the effectiveness of certain agricultural products.
Case Studies
Case Study 1: Synthesis of Bioactive Compounds
A recent study explored the synthesis of novel derivatives of this compound aimed at enhancing biological activity. The research demonstrated that modifications to the compound's structure could lead to increased potency against specific biological targets, highlighting its versatility as a synthetic precursor in medicinal chemistry.
Case Study 2: Antimicrobial Screening
In another investigation, researchers evaluated the antimicrobial activity of this compound against various pathogens. Results indicated significant inhibition of growth in several bacterial strains, suggesting its potential utility in developing new antimicrobial therapies.
Eigenschaften
Molekularformel |
C8H7FO3 |
|---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
3-fluoro-2-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7FO3/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,10H,1H3,(H,11,12) |
InChI-Schlüssel |
JXZNEQQXAKJGEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(=O)O)O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














